2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol is an organic compound that features a phenol group, an amino group, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with 2-methylpyridine.
Nitration: The 2-methylpyridine undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Formylation: The amino group is formylated to introduce a formyl group.
Condensation: The formylated product undergoes condensation with 2-aminophenol to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Nitration and Reduction: Using continuous flow reactors to handle large volumes.
Catalytic Hydrogenation: Employing catalysts such as palladium on carbon for efficient reduction.
Automated Condensation: Utilizing automated systems to ensure precise control over reaction conditions and yield optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and phenol groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.
Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(2-methylpyridin-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-4-methylpyridine
- 5-Amino-2-methylphenol
Properties
CAS No. |
920512-13-6 |
---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-amino-5-[[(2-methylpyridin-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H15N3O/c1-9-6-11(4-5-15-9)16-8-10-2-3-12(14)13(17)7-10/h2-7,17H,8,14H2,1H3,(H,15,16) |
InChI Key |
NRYPLBNZDCHTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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